N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the Ethoxyphenyl Group: This can be achieved through a substitution reaction where an ethoxy group is introduced to the phenyl ring.
Formation of the Carboxamide Group: This involves the reaction of the oxazole derivative with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(2-fluorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The ethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-23-13-9-7-12(8-10-13)17-11-16(21-24-17)18(22)20-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
CSMKMQVVPSXQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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